Clionasterol

Catalog No.
S581165
CAS No.
83-47-6
M.F
C29H50O
M. Wt
414.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clionasterol

CAS Number

83-47-6

Product Name

Clionasterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

KZJWDPNRJALLNS-FBZNIEFRSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Synonyms

24-ethylcholest-5-en-3 beta-ol, 24-ethylcholesterol, 3beta-sitosterol, 3beta-stigmast-5-en-3-ol, beta-sitosterol, clionasterol, gamma-sitosterol, Harzol, sitosterol, sitosterol, (3beta)-isomer, sitosterol, (3beta,24xi)-isomer, sitosterol, 26-(14)C-labeled, stigmast-5-en-3-ol, (3beta,24S)-

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

The exact mass of the compound Clionasterol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Clionasterol ((3β,24S)-stigmast-5-en-3-ol) is a highly lipophilic marine phytosterol characterized by a 24β-ethyl configuration on its sterol side chain . Naturally synthesized by marine microalgae, sponges, and select fungi, it serves as a critical structural component in cellular membranes. In industrial and laboratory procurement, clionasterol is primarily sourced as a high-purity analytical standard for differentiating marine from terrestrial organic matter, a structural lipid for specialized liposomal and lipid nanoparticle (LNP) formulations, and a bioactive scaffold in anti-inflammatory drug discovery [1]. Its distinct physical properties, including a melting point of approximately 147 °C and near-total aqueous insolubility, dictate its handling and formulation requirements in lipid-based drug delivery systems .

A frequent procurement error is substituting clionasterol with its widely available terrestrial plant analog, β-sitosterol. While both are C29H50O epimers differing only at the C-24 position (24S/β-ethyl in clionasterol vs. 24R/α-ethyl in β-sitosterol), this single stereochemical inversion fundamentally alters the molecule's utility [1]. In analytical workflows, using β-sitosterol as a standard completely invalidates marine biomarker assays, as it falsely indicates terrestrial plant input. In pharmacological applications, the 24α configuration of β-sitosterol results in up to a 90% loss in binding affinity for certain immune targets, such as complement component C1 . Furthermore, clionasterol's higher melting point alters the phase transition temperature and packing density when incorporated into synthetic lipid bilayers, meaning generic substitution will compromise the thermal stability of advanced liposomal formulations.

Immunomodulatory Potency: Classical Complement Pathway Inhibition

In vitro assays evaluating the inhibition of the human complement system demonstrate that C-24 stereochemistry is critical for target binding. Clionasterol exhibits an IC50 of 4.1 μM against the classical pathway (CP) of complement activation. In a direct head-to-head comparison, the 24α-epimer β-sitosterol is ten-fold less active (~41 μM) . This order-of-magnitude difference in potency makes clionasterol the mandatory precursor or reference standard when screening stigmastane derivatives for complement-mediated autoimmune or inflammatory therapies.

Evidence DimensionClassical complement pathway (CP) inhibition (IC50)
Target Compound Data4.1 μM
Comparator Or Baselineβ-sitosterol (~41 μM)
Quantified Difference10-fold higher inhibitory potency
ConditionsIn vitro human complement system activation assay

Procuring clionasterol over generic phytosterols is essential for achieving pharmacologically relevant IC50 values in complement-targeted drug discovery.

Thermal Processing Window and Solid-State Stability

The stereochemical orientation of the ethyl group at C-24 impacts the crystal lattice energy and intermolecular packing of the sterol. Clionasterol exhibits a melting point of 147-148 °C, which is significantly higher than the typical 136-140 °C melting range of its epimer, β-sitosterol [1]. In the context of lipid nanoparticle (LNP) and liposome manufacturing, this elevated melting temperature translates to a higher phase transition threshold, allowing formulations to withstand higher shear forces and thermal stress during extrusion or sterilization processes without premature lipid phase separation.

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data147-148 °C
Comparator Or Baselineβ-sitosterol (136-140 °C)
Quantified DifferenceApprox. 10 °C higher melting point
ConditionsStandard solid-state thermal characterization

The higher melting point provides a wider thermal processing window for engineers designing heat-sterilizable or high-shear lipid nanoparticle formulations.

Analytical Resolution for Marine vs. Terrestrial Biomarking

In geochemical and environmental analysis, the ratio of 24β-ethylsterols to 24α-ethylsterols is used to quantify marine versus terrestrial biomass inputs. Clionasterol (24β-ethyl) is the definitive biomarker for marine microalgae, whereas β-sitosterol (24α-ethyl) indicates vascular plant origin [1]. These epimers can be resolved via high-field NMR or specialized GC-MS retention times. Procuring the exact 24S epimer is an absolute requirement for calibrating analytical instruments; using the 24R epimer as a proxy will result in a false-terrestrial classification in environmental or aquaculture feed samples.

Evidence DimensionStereochemical configuration (Biomarker specificity)
Target Compound Data24β-ethyl (24S) configuration (Marine indicator)
Comparator Or Baselineβ-sitosterol: 24α-ethyl (24R) configuration (Terrestrial indicator)
Quantified DifferenceAbsolute epimeric distinction (24S vs 24R)
ConditionsGC-MS and NMR structural elucidation

Laboratories must procure clionasterol to accurately calibrate instruments for marine biomarker quantification, as substitution with β-sitosterol ruins assay validity.

High-Fidelity Marine Biomarker Standards

Because clionasterol is the definitive 24β-ethyl epimer, it is the required analytical standard for GC-MS and NMR workflows designed to trace marine microalgae inputs in paleogeochemistry, environmental monitoring, and aquaculture feed authentication, where β-sitosterol would yield false terrestrial readings [1].

Lead Optimization in Complement-Targeted Therapeutics

Given its 10-fold higher potency (IC50 = 4.1 μM) against the classical complement pathway compared to standard plant sterols, clionasterol is the preferred starting scaffold for synthesizing novel immunomodulatory drugs targeting complement-mediated inflammation .

Thermal Stabilization of Advanced Lipid Nanoparticles (LNPs)

The ~10 °C higher melting point of clionasterol compared to β-sitosterol makes it an optimal structural lipid for LNP and liposome formulations that must undergo high-temperature processing, extrusion, or terminal sterilization without losing membrane integrity [2].

Physical Description

Solid

XLogP3

9.3

Melting Point

147°C

UNII

5LI01C78DD

Other CAS

83-47-6

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]

Dates

Last modified: 02-18-2024

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